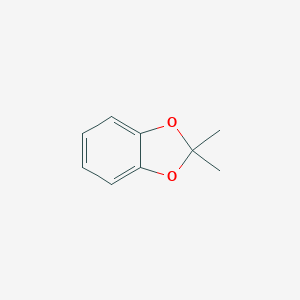

2,2-Dimethyl-1,3-benzodioxole

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBIFYYKIWPTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301445 | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14005-14-2 | |

| Record name | 14005-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-1,3-benzodioxole from Catechol and Acetone

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides an in-depth guide to the synthesis of 2,2-Dimethyl-1,3-benzodioxole, a critical protecting group and synthetic intermediate, via the acid-catalyzed reaction of catechol and acetone. The paper details the underlying reaction mechanism, presents multiple experimental protocols with varying catalysts and conditions, and summarizes key quantitative data for comparative analysis. Included are visualizations of the reaction pathway and a general experimental workflow to aid in laboratory implementation.

Introduction

This compound, also known as acetone acetal of catechol, serves as a vital protecting group for the 1,2-diol functionality of catechol in multi-step organic syntheses. Its stability under basic and neutral conditions, coupled with its straightforward removal in acidic environments, makes it an invaluable tool for chemists. The synthesis involves an acid-catalyzed acetalization (or ketalization) reaction between catechol and acetone, a reversible process that requires the removal of water to drive the equilibrium toward product formation. This guide explores several established methods for this synthesis, providing detailed protocols and comparative data.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of this compound proceeds through a standard acid-catalyzed acetalization mechanism. The process is initiated by the protonation of the acetone carbonyl, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of catechol. Subsequent proton transfer and an intramolecular cyclization involving the second hydroxyl group lead to the formation of the five-membered dioxole ring. The final step is the deprotonation of the intermediate to yield the product and regenerate the acid catalyst.

An In-depth Technical Guide on the Solubility of 2,2-Dimethyl-1,3-benzodioxole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethyl-1,3-benzodioxole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and the synthesis of the title compound.

Core Concepts: Solubility of this compound

Data Presentation: Qualitative Solubility Data

As specific quantitative solubility data for this compound is not found in the reviewed literature, the following table summarizes its expected qualitative solubility based on general principles and observations from synthetic procedures.

| Organic Solvent | Expected Qualitative Solubility/Miscibility |

| Methanol | Expected to be miscible |

| Ethanol | Expected to be miscible |

| Acetone | Expected to be miscible |

| Dichloromethane | Expected to be miscible |

| Ethyl Acetate | Expected to be miscible |

| Hexane | Expected to be miscible |

| Toluene | Expected to be miscible |

Experimental Protocols

General Experimental Protocol for Determining Solubility of a Liquid Organic Compound

A common method for determining the solubility of a liquid compound like this compound in an organic solvent is the visual miscibility test.[4][5]

Objective: To determine if this compound is miscible with various organic solvents at a given temperature (e.g., room temperature).

Materials:

-

This compound

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)

-

Small, clear glass test tubes or vials

-

Pipettes or graduated cylinders for volume measurement

-

Vortex mixer or shaker

Procedure:

-

To a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).

-

Add a small, measured volume of this compound to the solvent (e.g., 0.1 mL).

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and visually inspect for phase separation.

-

If a single, clear phase is observed, the two liquids are considered miscible in that proportion.

-

If two distinct layers form, the liquids are immiscible.

-

To confirm miscibility, the experiment can be repeated with varying proportions of the solute and solvent.

Synthesis of this compound from Catechol and Acetone

A documented method for the synthesis of this compound involves the reaction of catechol with acetone.[2][3]

Materials:

-

Catechol

-

Acetone

-

Benzene

-

p-Toluenesulfonic acid

-

4Å molecular sieves

-

Hexane

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Soxhlet extractor

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and a catalytic amount of p-toluenesulfonic acid (15 mg) is placed in a flask equipped with a Soxhlet extractor.[2]

-

The Soxhlet extractor is charged with 140 g of baked 4Å molecular sieves.[2]

-

The mixture is refluxed for 24 hours.[2]

-

The molecular sieves are replaced with fresh ones, and reflux is continued for an additional 24 hours.[2]

-

After cooling, the solvents are removed under vacuum using a rotary evaporator.[2]

-

The resulting residue is triturated with 1 liter of hexane.[2]

-

The hexane solution is decanted and washed with 10% NaOH solution until the washes are colorless.[2]

-

The organic layer is then dried over anhydrous sodium sulfate.[2]

-

Finally, the hexane is evaporated to yield this compound as an oil.[2]

Mandatory Visualizations

Caption: Experimental Workflow for Determining Miscibility.

Caption: Synthesis Workflow of this compound.

Caption: Logical Relationship of Solubility Principle.

References

Technical Guide: 2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical with CAS number 14005-14-2, identified as 2,2-Dimethyl-1,3-benzodioxole. The document details its chemical and physical properties, synthesis, and its primary role as a versatile synthetic intermediate in the development of new chemical entities. While this compound itself is not known for significant biological activity, the 1,3-benzodioxole scaffold it provides is a key structural motif in a wide range of biologically active molecules. This guide also includes detailed, exemplary protocols for the biological evaluation of compounds derived from this scaffold.

Chemical Information and Properties

This compound is a heterocyclic organic compound. It is recognized for its stability and utility as a building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 14005-14-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀O₂ |

| Synonyms | 1,2-(Isopropylidenedioxy)benzene, Acetone ketal of catechol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | N/A |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Melting Point | 3 °C | N/A |

| Boiling Point | 182-186.9 °C at 760 mmHg | N/A |

| Density | 1.063 g/cm³ | N/A |

| Flash Point | 69.0 °C | N/A |

| Solubility | Soluble in organic solvents | [1] |

| Purity | ≥98% (GC) | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of catechol with acetone in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Catechol and Acetone

Materials:

-

Catechol (pyrocatechol)

-

Acetone

-

Hydrogen chloride gas (or another suitable acid catalyst)

-

Ether

-

Sodium sulfate

-

Ice/water bath

Procedure:

-

Dissolve 110.1 g of catechol in 370 ml of acetone in a reaction vessel.

-

Cool the solution to an internal temperature of 10-15 °C using an ice bath.

-

Bubble hydrogen chloride gas through the stirred solution for 2 hours, maintaining the temperature at 10-15 °C.

-

Continue cooling and stirring for an additional 30 minutes at 0 °C.

-

Pour the reaction mixture into a larger vessel containing ice and water.

-

Make the mixture alkaline (e.g., with the addition of a suitable base).

-

Extract the aqueous mixture three times with 1 L of ether.

-

Combine the organic phases and wash them three times with 500 ml of water until neutral.

-

Dry the ether phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure (in vacuo).

-

Distill the resulting residue under vacuum (b.p. 59-60 °C at 11 mm Hg) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of more complex molecules with a wide range of biological activities.[1] The 1,3-benzodioxole moiety is a key pharmacophore in numerous natural products and synthetic compounds.[2] Derivatives of the 1,3-benzodioxole scaffold have been investigated for various therapeutic applications, including:

-

Anticancer Agents: Certain benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

-

Antioxidants: The benzodioxole ring system is a feature of some compounds with antioxidant properties.

-

Cyclooxygenase (COX) Inhibitors: Some derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications.[3]

It is important to reiterate that these biological activities are properties of the derivatives, not of this compound itself.

Conceptual Workflow for Drug Discovery

The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery program.

Caption: Conceptual workflow for drug discovery using this compound.

Illustrative Signaling Pathway Modulation by a Hypothetical Derivative

While this compound does not have a known mechanism of action involving specific signaling pathways, its derivatives can be designed to interact with various cellular targets. The following diagram illustrates a hypothetical scenario where a derivative ("Derivative X") inhibits a pro-inflammatory signaling pathway, such as one mediated by cyclooxygenase (COX) enzymes.

Caption: Hypothetical inhibition of the COX pathway by a benzodioxole derivative.

Experimental Protocols for Biological Evaluation

The following are detailed, exemplary protocols for assays commonly used to evaluate the biological activity of compounds derived from this compound.

Protocol for MTS Cytotoxicity Assay

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[4][5][6]

Materials:

-

96-well cell culture plates

-

Cultured cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).[5] c. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

-

MTS Assay: a. After the incubation period, add 20 µL of MTS reagent to each well.[4][6] b. Incubate the plate for 1-4 hours at 37°C.[4][6] c. Measure the absorbance of each well at 490 nm using a microplate reader.[4]

-

Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol for DPPH Radical Scavenging (Antioxidant) Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (dissolved in a suitable solvent)

-

Positive control (e.g., ascorbic acid, Trolox)[7]

-

96-well plate or cuvettes

-

Spectrophotometer (517 nm)

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[8] This solution should be freshly prepared and protected from light.[7]

-

Reaction Setup: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add a specific volume of each sample dilution (e.g., 20 µL). c. Add the DPPH working solution to each well to initiate the reaction (e.g., 200 µL). d. Include a blank (solvent only) and a control (solvent with DPPH solution).[7]

-

Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7] c. Measure the absorbance of each well at 517 nm.[7]

-

Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 b. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[7]

Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.[9][10]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[9]

-

Cofactors (e.g., hematin, L-epinephrine)[9]

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., a known COX inhibitor like celecoxib or indomethacin)

-

Method for detecting prostaglandin E₂ (PGE₂) (e.g., LC-MS/MS or ELISA kit)

Procedure:

-

Enzyme Preparation: a. In a reaction tube, mix the assay buffer with the cofactors.[9] b. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for a few minutes.[9]

-

Inhibitor Incubation: a. Add a small volume of the test compound solution (or vehicle control) to the enzyme mixture. b. Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation and Termination: a. Initiate the enzymatic reaction by adding arachidonic acid. b. Incubate for a specific time (e.g., 2-10 minutes) at 37°C. c. Terminate the reaction (e.g., by adding a strong acid).

-

Product Quantification: a. Quantify the amount of PGE₂ produced using a suitable method like LC-MS/MS or an ELISA kit.[9]

-

Data Analysis: a. Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. c. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) can be calculated to determine the selectivity of the inhibitor.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Dimethyl-1,3-benzodioxole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-benzodioxole, a heterocyclic organic compound with applications as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This document details its molecular structure, physicochemical properties, and provides established experimental protocols for its synthesis. Spectroscopic data are summarized for the characterization of the molecule. Furthermore, the potential biological significance of the 1,3-benzodioxole scaffold is discussed in the context of drug metabolism.

Molecular Structure and Formula

This compound, also known as 1,2-(Isopropylidenedioxy)benzene, is an aromatic compound featuring a benzene ring fused to a five-membered dioxole ring. The dioxole ring is substituted with two methyl groups at the 2-position.

Molecular Formula: C₉H₁₀O₂[1]

Molecular Weight: 150.17 g/mol [1]

CAS Number: 14005-14-2[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Physical State | Liquid | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 188-190 °C | |

| Melting Point | 2-4 °C | |

| Density | 1.065 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.508 | |

| ¹H NMR (CDCl₃) | δ 6.80 (s, 4H, Ar-H), 1.68 (s, 6H, 2xCH₃) | [2] |

| ¹³C NMR (CDCl₃) | δ 147.2, 121.3, 116.8, 108.5, 25.8 | [3] |

| Mass Spectrum (EI) | m/z (%): 150 (M+, 45), 135 (100), 107 (20) | [4] |

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are detailed below. Both methods utilize catechol and a source of the dimethylmethylene group.

Method 1: Reaction of Catechol with Acetone

This method involves the acid-catalyzed reaction of catechol with acetone.

Experimental Workflow:

Procedure:

-

A mixture of catechol (1.0 eq), acetone (excess), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or benzene) is refluxed.

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with an aqueous solution of sodium hydroxide to remove unreacted catechol and the acid catalyst.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of this compound can be achieved by vacuum distillation.

Method 2: Reaction of Catechol with 2,2-Dimethoxypropane

This alternative method utilizes 2,2-dimethoxypropane as the acetone equivalent, which can offer advantages in terms of reaction conditions and byproducts.

Experimental Workflow:

Procedure:

-

To a solution of catechol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), 2,2-dimethoxypropane (1.1-1.5 eq) is added.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the mixture.

-

The reaction is stirred at room temperature and monitored for completion.

-

The reaction is quenched by the addition of a weak base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is evaporated under reduced pressure, and the resulting residue is purified by vacuum distillation to afford pure this compound.

Biological Significance and Potential Applications

While this compound itself is primarily utilized as a synthetic intermediate, the 1,3-benzodioxole moiety is a common scaffold in a wide range of biologically active molecules. This includes natural products and synthetic compounds with demonstrated activities such as anticancer, antioxidant, and insecticidal properties.

A significant aspect of the biological activity of many 1,3-benzodioxole-containing compounds is their interaction with cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. The 1,3-benzodioxole moiety can act as an inhibitor of CYP450 enzymes. This inhibition often occurs through the formation of a metabolite that binds tightly to the heme iron of the enzyme, rendering it inactive.

A derivative, 2,2-dimethyl-5-t-butyl-1,3-benzodioxole, has been reported to be an unusual inducer of microsomal enzymes and a potential antagonist of the Ah cytosolic receptor, which is involved in the regulation of certain CYP450 enzymes. This suggests that the 2,2-dimethyl substitution on the benzodioxole ring can modulate its interaction with drug-metabolizing enzymes.

The potential for compounds based on the this compound scaffold to modulate drug metabolism warrants further investigation in the context of drug development. Such compounds could be explored as adjuvants in combination therapies to enhance the efficacy or reduce the toxicity of other drugs by altering their metabolic pathways.

Conceptual Signaling Pathway Interaction:

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. Its physicochemical and spectroscopic properties are well-characterized, facilitating its use in research and development. While its direct biological applications are not extensively documented, the prevalence of the 1,3-benzodioxole scaffold in bioactive molecules, particularly as modulators of drug-metabolizing enzymes, highlights the potential for developing novel therapeutic agents based on this core structure. Further investigation into the biological activities of derivatives of this compound is a promising area for future research in drug discovery and development.

References

An In-depth Technical Guide to the Reaction Mechanism of 2,2-Dimethyl-1,3-benzodioxole Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2,2-Dimethyl-1,3-benzodioxole, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The core of this synthesis is the acid-catalyzed acetalization of catechol with acetone. This document delves into the detailed reaction mechanism, presents quantitative data on reaction yields with different catalysts, outlines detailed experimental protocols, and discusses potential side reactions and purification methods. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into optimizing this important transformation.

Introduction

This compound, also known as acetone acetal of catechol, is a heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a protected diol, makes it a valuable intermediate for the introduction of the 1,3-benzodioxole moiety into more complex molecules. This functional group is present in a variety of biologically active compounds. The formation of this compound is a classic example of an acid-catalyzed acetalization reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

The Core Reaction: Acid-Catalyzed Acetalization

The synthesis of this compound is achieved through the reaction of catechol (a 1,2-diol) and acetone (a ketone) in the presence of an acid catalyst. This reaction is an equilibrium process, and various techniques are employed to drive the reaction towards the product side, primarily through the removal of water, a byproduct of the reaction.

The overall reaction can be represented as follows:

Detailed Reaction Mechanism

The formation of this compound proceeds through a well-established acid-catalyzed acetalization mechanism. The following steps outline this process:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetone carbonyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Catechol: One of the hydroxyl groups of catechol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygen atoms of the original diol.

-

Formation of a Water Leaving Group: The protonated hydroxyl group is now a good leaving group (water).

-

Intramolecular Cyclization: The second hydroxyl group of the catechol derivative attacks the carbocation, leading to the formation of a five-membered ring.

-

Deprotonation: The final step involves the deprotonation of the oxonium ion in the ring by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol), regenerating the acid catalyst and yielding the final product, this compound.

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed formation of this compound from catechol and acetone.

Quantitative Data and Experimental Protocols

The yield of this compound is highly dependent on the choice of acid catalyst, reaction time, temperature, and the method used for water removal. Below is a summary of quantitative data from cited experimental protocols.

| Catalyst | Reactants Ratio (Catechol:Acetone) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Hydrogen Chloride (gas) | 1 : 6.3 (molar) | Acetone | 2.5 hours | 0-15 °C | 26 | [1] |

| p-Toluenesulfonic acid | 1 : 3.2 (molar) | Benzene | 48 hours | Reflux | 43 | [2] |

Detailed Experimental Protocols

Procedure: Hydrogen chloride gas is introduced into a solution of 110.1 g of catechol in 370 ml of acetone for 2 hours while stirring and cooling with an ice bath to maintain an internal temperature of 10-15°C.[1] The introduction of HCl gas is continued for an additional 30 minutes at 0°C.[1] The reaction mixture is then poured into ice/water, made alkaline, and extracted three times with 1 liter of ether.[1] The combined organic phases are washed three times with 500 ml of water until neutral, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.[1] The residue is purified by vacuum distillation (b.p. 59-60°C at 11 mm Hg) to yield 39.0 g (26.0% of theory) of this compound.[1]

Procedure: A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is refluxed in a Soxhlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours.[2] The molecular sieves are then replaced with a fresh batch, and refluxing is continued for another 24 hours.[2] After the reaction is complete, the solvents are removed in vacuo.[2] The residue is triturated with 1 liter of hexane. The resulting light yellow solution is decanted and washed with 10% NaOH until the washes are colorless.[2] The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and evaporated to give 32.4 g (43%) of the title compound as an oil, which can be used without further purification.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Factors Influencing the Reaction

Several factors can influence the efficiency and outcome of the this compound synthesis:

-

Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids can lead to faster reaction rates but may also promote side reactions.

-

Temperature: The reaction temperature affects the rate of reaction and the position of the equilibrium. Higher temperatures generally favor product formation but can also lead to undesired byproducts.

-

Water Removal: As the reaction is an equilibrium, the continuous removal of water is essential to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a large excess of a dehydrating agent.

-

Reactant Ratio: The stoichiometry of the reactants can be adjusted to favor product formation. Using an excess of acetone can help shift the equilibrium towards the product side.

Potential Side Reactions

The primary side reaction of concern is the self-condensation of acetone under acidic conditions. This can lead to the formation of mesityl oxide and subsequently phorone, which can further react with catechol to form complex impurities.[3] Careful control of reaction temperature and the use of milder acid catalysts can help to minimize these side reactions.

Purification Methods

The crude this compound product can be purified by several methods:

-

Distillation: Vacuum distillation is a common and effective method for purifying the liquid product, especially on a larger scale.[1]

-

Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel is a suitable method. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

-

Washing: Washing the crude product with a basic solution (e.g., sodium hydroxide) helps to remove unreacted catechol and the acid catalyst.[2]

Conclusion

The formation of this compound via the acid-catalyzed reaction of catechol and acetone is a robust and widely used synthetic transformation. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and effective removal of water are key to achieving high yields and purity. This guide provides the foundational knowledge and practical details necessary for researchers and professionals to successfully employ this reaction in their synthetic endeavors. The provided experimental protocols and data serve as a valuable starting point for process optimization and scale-up.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dimethyl-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-1,3-benzodioxole, a heterocyclic organic compound, serves as a versatile building block in the synthesis of a variety of chemical intermediates, particularly in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its stability under typical storage and reaction conditions, and its reactivity, which is primarily dictated by the benzodioxole ring and the gem-dimethyl substituted acetal functional group. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, drawing upon available data for the compound and its structural analogs. It includes a summary of its physical and chemical properties, predicted stability to thermal, photolytic, and hydrolytic stress, and its anticipated reactivity with common classes of reagents. Detailed experimental protocols for the assessment of these properties are also provided to guide researchers in their laboratory work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to slightly yellow, clear liquid | [1] |

| Melting Point | 3 °C | [1] |

| Boiling Point | 182-184 °C | [1] |

| Density | 1.06 g/cm³ at 25 °C | [1] |

| CAS Number | 14005-14-2 | [1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the nature of its functional groups and general principles of organic chemistry. It is generally considered a stable compound under standard laboratory conditions.

Thermal Stability

This compound is expected to possess good thermal stability. As a combustible liquid, it will decompose at elevated temperatures. The exact decomposition temperature has not been reported, but it can be determined using techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Photolytic Stability

Aromatic compounds can be susceptible to photodegradation. The benzodioxole ring in this compound may absorb UV light, potentially leading to degradation over prolonged exposure. The extent of this degradation would depend on the wavelength of light, intensity, and the presence of photosensitizers.

Hydrolytic Stability

The acetal group in this compound is susceptible to hydrolysis under acidic conditions to yield catechol and acetone. The reaction is reversible and is catalyzed by acids. In neutral or basic aqueous solutions, the compound is expected to be relatively stable.

Reactivity Profile

The reactivity of this compound is characterized by the chemistry of the aromatic benzodioxole ring and the acetal functional group.

Reactions at the Benzodioxole Ring

The benzene ring is activated towards electrophilic substitution by the electron-donating effect of the two oxygen atoms. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with substitution primarily directed to the positions para to the oxygen atoms.

Reactions of the Acetal Group

The acetal is stable to bases and nucleophiles but is readily cleaved by aqueous acid. This reactivity is a key feature in its use as a protecting group for catechols.

Oxidation and Reduction

The aromatic ring is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate, can lead to the cleavage of the aromatic ring. The acetal group is also generally stable to oxidation. The compound is not readily reduced under standard catalytic hydrogenation conditions that would typically reduce a simple alkene.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the stability and reactivity of this compound.

Determination of Thermal Stability (TGA)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Determination of Photolytic Stability

Objective: To assess the degradation of the compound upon exposure to light.

Methodology:

-

Prepare a solution of this compound of known concentration in a photolytically stable solvent (e.g., acetonitrile).

-

Transfer the solution to a quartz cuvette.

-

Prepare a control sample by wrapping a similar cuvette containing the solution in aluminum foil to protect it from light.

-

Expose both samples to a light source with a known spectral distribution (e.g., a xenon arc lamp simulating sunlight) for a defined period.

-

At various time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.

-

Calculate the percentage degradation over time for the exposed sample relative to the control.

Determination of Hydrolytic Stability (Acid-Catalyzed)

Objective: To determine the rate of acid-catalyzed hydrolysis.

Methodology:

-

Prepare buffer solutions of different pH values (e.g., pH 1, 3, and 5).

-

Add a known amount of a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to each buffer solution at a constant temperature (e.g., 25 °C). The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.

-

At various time intervals, withdraw aliquots from each reaction mixture.

-

Immediately quench the reaction by neutralizing the acid with a suitable base.

-

Analyze the quenched aliquots by a suitable analytical method (e.g., GC-MS or HPLC) to determine the concentration of remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for hydrolysis at each pH.

Mandatory Visualizations

Caption: General reactivity pathways of this compound.

References

Theoretical Frontiers in 1,3-Benzodioxole Chemistry: A Technical Guide for Drug Discovery

Introduction: The 1,3-benzodioxole scaffold, a privileged heterocyclic motif, is a cornerstone in the design of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in the development of therapeutics ranging from anticancer agents to plant growth regulators. Theoretical and computational studies have emerged as indispensable tools in elucidating the mechanisms of action, predicting biological activity, and guiding the rational design of novel 1,3-benzodioxole derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key theoretical approaches, experimental protocols, and quantitative data underpinning the exploration of this versatile chemical entity.

Quantum Chemical Calculations: Unveiling Electronic Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 1,3-benzodioxole derivatives. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties, which are crucial for predicting biological activity and designing molecules with desired characteristics.

Key Quantum Chemical Parameters

Theoretical studies on 1,3-benzodioxole derivatives often focus on a set of key quantum chemical parameters that correlate with their biological and chemical behavior. These include:

-

EHOMO (Highest Occupied Molecular Orbital Energy): Represents the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons.

-

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Indicates the electron-accepting ability of a molecule. Lower ELUMO values suggest a greater propensity to accept electrons.

-

Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap implies higher molecular reactivity and intramolecular charge transfer, which can be crucial for biological activity.[1]

-

Dipole Moment (µ): Reflects the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions with biological targets.

-

Global Hardness (η) and Softness (σ): These parameters provide information about the molecule's resistance to change in its electron distribution.

Quantitative Data from DFT Studies

The following table summarizes key quantum chemical parameters calculated for various 1,3-benzodioxole derivatives from the literature. These studies often employ the B3LYP functional with basis sets such as 6-311++G(d,p).[2][3]

| Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Application Context | Reference |

| Corrosion Inhibitors | Varies | Varies | Low ΔE correlates with high efficiency | High µ promotes adsorption | Corrosion Science | [1] |

| Antifungal Agents | -6.23 | -1.60 | 4.63 | - | Drug Discovery | [2] |

| Nitro-1,3-benzodioxole | - | - | - | - | Spectroscopic Analysis | [3] |

Experimental Protocol: DFT Calculations

This protocol outlines a general procedure for performing DFT calculations on a 1,3-benzodioxole derivative using a program like Gaussian.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of the 1,3-benzodioxole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.

-

-

DFT Geometry Optimization:

-

Set up the input file for the DFT calculation. Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq) to ensure the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

If studying the molecule in a specific environment, include a solvation model (e.g., Polarizable Continuum Model, SCRF=(PCM,Solvent=Water)).

-

Submit the calculation to a high-performance computing cluster.

-

-

Analysis of Results:

-

Extract the optimized Cartesian coordinates of the molecule.

-

From the output file, obtain the energies of the HOMO and LUMO to calculate the energy gap.

-

Extract the dipole moment and other relevant electronic properties.

-

Visualize the molecular orbitals (HOMO and LUMO) to understand the electron distribution.

-

Molecular Docking: Simulating Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 1,3-benzodioxole derivative) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the atomic level.

Key Molecular Docking Parameters

-

Binding Energy/Affinity (kcal/mol): A lower binding energy indicates a more stable protein-ligand complex and, therefore, a stronger interaction.

-

Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site.

-

Intermolecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein.

Quantitative Data from Molecular Docking Studies

The following table presents binding energy data for 1,3-benzodioxole derivatives docked into various protein targets.

| Derivative Class | Protein Target | Docking Software | Binding Energy (kcal/mol) | Therapeutic Area | Reference |

| Dacarbazine-tagged | Tubulin (1TUB) | HEX 8.0 CUDA | -339.98 to -378.26 | Anticancer | [4][5] |

| Propargyl ether | HDAC-1 | - | Higher than approved drugs | Anticancer | [6] |

| Arsenical-conjugated | Thioredoxin Reductase (TrxR) | Ledock | -5.20 | Anticancer | [7] |

| Imidazole-containing | Fungal CYP51 | - | - | Antifungal | [2][8][9][10] |

Experimental Protocol: Molecular Docking

This protocol provides a general workflow for performing molecular docking using AutoDock Vina and visualizing the results with UCSF Chimera.

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign atomic charges.

-

Draw the 1,3-benzodioxole derivative using a chemical drawing software and convert it to a 3D structure. Optimize the ligand's geometry and assign charges.

-

Convert both the protein and ligand files to the PDBQT format required by AutoDock Vina.

-

-

Defining the Binding Site and Running the Docking:

-

Identify the binding site on the protein. This can be based on the location of a co-crystallized ligand or through binding site prediction tools.

-

Define a "grid box" that encompasses the binding site. The size and center of the grid box are crucial parameters.

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute the AutoDock Vina command from the terminal, referencing the configuration file.

-

-

Analysis of Docking Results:

-

AutoDock Vina will generate an output file containing multiple binding poses for the ligand, ranked by their binding affinities.

-

Load the protein and the docked ligand poses into a molecular visualization software like UCSF Chimera or PyMOL.

-

Analyze the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

-

In Silico ADMET Prediction: Assessing Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models assess the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and experimental testing.

Key ADMET Parameters

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

-

Pharmacokinetic Properties: Water solubility, Caco-2 permeability (intestinal absorption), blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and plasma protein binding.

-

Toxicity: Predictions of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Quantitative Data from In Silico ADMET Studies

Several studies on 1,3-benzodioxole derivatives have utilized online tools like SwissADME and pkCSM to predict their ADMET properties.[4][5][11][12] The results are often presented in tabular format, comparing the properties of the designed compounds to established drug-likeness criteria.

| Derivative Class | ADMET Prediction Tool | Key Findings | Therapeutic Area | Reference |

| Dacarbazine-tagged | SwissADME, pkCSM | Compounds 1 and 2 showed good drug-like properties. | Anticancer | [4][5] |

| Pyrazoline-benzodioxole | - | Investigated drug-likeness properties. | Anticancer | [11][12] |

Experimental Protocol: In Silico ADMET Prediction

This protocol describes a general procedure for using online web servers for ADMET prediction.

-

Input Molecule Structure:

-

Navigate to a web-based ADMET prediction tool such as SwissADME or pkCSM.

-

Provide the structure of the 1,3-benzodioxole derivative. This is typically done by drawing the molecule using a built-in editor or by pasting a SMILES string.

-

-

Execution of Prediction:

-

Initiate the calculation. The server will compute a wide range of physicochemical, pharmacokinetic, and drug-likeness properties.

-

-

Analysis of Results:

-

The results are usually presented in a comprehensive report.

-

Analyze the physicochemical properties in the context of Lipinski's Rule of Five.

-

Examine the predicted pharmacokinetic properties, paying close attention to absorption, distribution, and metabolism parameters.

-

Review the toxicity predictions for any potential liabilities.

-

Compare the ADMET profiles of different derivatives to select candidates with the most promising drug-like properties for further development.

-

Visualizing Theoretical Concepts

Diagrams are essential for conveying complex information in a clear and concise manner. The following sections provide Graphviz diagrams to illustrate key workflows and signaling pathways relevant to the theoretical study of 1,3-benzodioxole derivatives.

General Workflow for Theoretical Studies

Caption: A general workflow for the theoretical study of 1,3-benzodioxole derivatives.

Simplified Tubulin Signaling in Cancer

Caption: Simplified tubulin signaling pathway targeted by anticancer 1,3-benzodioxole derivatives.

Auxin Signaling via the TIR1 Receptor

Caption: The TIR1-mediated auxin signaling pathway, a target for 1,3-benzodioxole-based plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Catechol Protection via 2,2-Dimethyl-1,3-benzodioxole Formation

Introduction

Catechol moieties are prevalent in numerous biologically active molecules, including neurotransmitters like dopamine and amino acids like 3,4-dihydroxyphenylalanine (L-DOPA). The inherent reactivity of the catechol group, particularly its susceptibility to oxidation under basic or even neutral conditions to form quinones, presents a significant challenge in multi-step organic synthesis.[1][2] To facilitate chemical modifications at other positions of the molecule, effective protection of the catechol's vicinal diol is essential.

The formation of a 2,2-dimethyl-1,3-benzodioxole, commonly known as an acetonide or isopropylidene ketal, is a robust and widely used strategy for protecting catechols. This protecting group is advantageous due to its straightforward installation, stability under basic and weakly acidic conditions, and compatibility with various synthetic transformations, including Fmoc solid-phase peptide synthesis (SPPS).[2][3] The protection is typically achieved by reacting the catechol with acetone or, more commonly, 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst.[2] DMP is particularly effective as it serves as both the acetone source and a water scavenger, driving the equilibrium towards the protected product.[4]

A critical consideration arises when protecting catecholamines like dopamine or L-DOPA. Direct acetonide protection can lead to an undesired Pictet-Spengler condensation reaction, forming tetrahydroisoquinoline byproducts.[1][5] To circumvent this, a prerequisite step involves the protection of the primary amine functionality with a suitable group, such as Phthaloyl (Phth), Fluorenylmethyloxycarbonyl (Fmoc), or Trifluoroacetyl (TFA), prior to the catechol protection.[1][5]

These notes provide detailed protocols for the acetonide protection of various catechols, including those requiring preliminary N-protection, and subsequent deprotection.

Chemical Reaction and Mechanism

The protection reaction proceeds via an acid-catalyzed acetal exchange mechanism. The catechol diol displaces the methoxy groups of 2,2-dimethoxypropane, forming the stable five-membered 1,3-benzodioxole ring. The byproducts, methanol and acetone, are typically removed to drive the reaction to completion.

Figure 1: General reaction scheme for the formation of this compound.

Experimental Protocols

Protocol 1: Acetonide Protection of N-Phthaloyl-Dopamine

This protocol is adapted for catecholamines where N-protection is necessary to prevent side reactions.[1][5]

Workflow:

Figure 2: Experimental workflow for the protection of N-Phthaloyl-Dopamine.

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Phthaloyl-dopamine in anhydrous benzene (Note: Toluene can be used as a less toxic alternative).

-

Reagent Addition: Add 2,2-dimethoxypropane (DMP) in excess (typically 3-5 equivalents).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 0.05-0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure acetonide-protected compound.

Protocol 2: General Protection of a Simple Catechol (e.g., Catechol)

This protocol is suitable for catechols lacking functional groups that can cause side reactions, such as primary amines.[6][7]

Methodology:

-

Preparation: In a round-bottom flask, dissolve the catechol substrate in 2,2-dimethoxypropane (DMP), which acts as both reagent and solvent.

-

Catalysis: Add a catalytic amount of iodine (I₂) (approx. 10-20 mol%).[7] Alternatively, a cation exchange resin can be used.[6]

-

Reaction: Stir the mixture at room temperature. The reaction is generally complete within 2-4 hours. Monitor progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine.

-

Extraction and Concentration: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Protocol 3: Deprotection of the Acetonide Group

The this compound group is readily cleaved under acidic conditions to regenerate the catechol.[1][8]

Methodology:

-

Preparation: Dissolve the acetonide-protected catechol in a suitable solvent mixture, such as Dichloromethane (DCM) or a protic solvent like methanol.

-

Acid Addition: Treat the solution with an acid. Common reagents include aqueous trifluoroacetic acid (TFA, e.g., 70% TFA in DMSO-d6 with water) or aqueous hydrochloric acid (HCl).[2]

-

Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to a few hours. Monitor by TLC.

-

Work-up: Neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the deprotected catechol. The primary byproduct, acetone, is volatile and easily removed.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for the acetonide protection of various catechol-containing substrates.

| Substrate | N-Protecting Group | Reagents | Catalyst | Solvent | Time / Temp | Yield (%) | Reference(s) |

| Dopamine | Phthaloyl (Phth) | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | >90 | [1][5] |

| Dopamine | Fmoc | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [1] |

| Dopamine | Trifluoroacetyl (TFA) | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [1] |

| L-DOPA | Phthaloyl (Phth) & Methyl Ester | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [3] |

| Catechol | N/A | 2,2-Dimethoxypropane | Iodine (I₂) | DMP | 2h / RT | 73 | [7] |

| Catechol | N/A | Acetone | Cation Exchange Resin | Toluene | 5-10h / RT | Good | [6] |

Troubleshooting and Key Considerations

Decision Logic for Amine-Containing Substrates: It is crucial to assess the substrate for the presence of a primary amine before attempting catechol protection to avoid unwanted side reactions.

Figure 3: Decision workflow for protecting catecholamine substrates.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the DMP reagent and the product. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Catalyst Choice: While p-TsOH is effective, milder catalysts like iodine or cation exchange resins can be beneficial for sensitive substrates.[6][7]

-

Pictet-Spengler Reaction: For substrates like dopamine, failure to protect the amine group will likely result in the formation of isoquinoline byproducts, complicating purification and reducing the yield of the desired product.[1][2][5]

-

Deprotection: The acetonide group is acid-labile. Care must be taken during subsequent synthetic steps to avoid premature deprotection if acidic reagents are used.

References

- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]

- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

- 5. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. online.bamu.ac.in [online.bamu.ac.in]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Applications of 2,2-Dimethyl-1,3-benzodioxole in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-dimethyl-1,3-benzodioxole as a crucial protecting group for catechol moieties in pharmaceutical synthesis. The acetonide protection strategy is highlighted, particularly in the synthesis of catecholamine derivatives such as L-DOPA and dopamine prodrugs, where transient masking of the reactive 1,2-diol functionality is essential for achieving high yields and purity.

Application Notes

The this compound group, formed by the reaction of a catechol with acetone or an acetone equivalent like 2,2-dimethoxypropane, serves as a robust and versatile protecting group in multi-step organic synthesis.[1][2] Its primary application in pharmaceutical development is to prevent the unwanted oxidation of the catechol ring, which is highly susceptible to forming quinones, especially under basic conditions.[1] This protective strategy is particularly valuable in the synthesis of catecholamine-based drugs and their derivatives, where modifications to other parts of the molecule are required.

The key advantages of using the this compound (acetonide) protecting group include:

-

Ease of Formation: It can be readily introduced under acidic conditions.[2]

-

Stability: The acetonide group is stable to a wide range of reaction conditions, including strong bases and weak acids, making it compatible with many synthetic transformations.[2]

-

Mild Deprotection: The group can be removed under acidic conditions, often with trifluoroacetic acid (TFA), regenerating the catechol with acetone as a readily removable byproduct.[1][2]

-

Compatibility: It has been shown to be compatible with solid-phase peptide synthesis (SPPS) using the Fmoc strategy.[1]

A notable application is in the synthesis of N-docosahexaenoyldopamine (N-DHA-dopamine), a lipophilic prodrug of dopamine.[2] Direct acylation of dopamine is challenging due to the reactivity of the catechol. By first protecting the catechol as its acetonide, the subsequent coupling with docosahexaenoic acid (DHA) proceeds efficiently, followed by deprotection to yield the final product in high purity.[2] Similarly, this strategy is employed in the synthesis of selectively protected L-DOPA derivatives for use in peptide synthesis.[1][3]

Experimental Protocols

The following protocols are generalized from methodologies reported in the synthesis of catecholamine derivatives.[1][2]

Protocol 1: Acetonide Protection of a Catechol-Containing Amine (e.g., Dopamine)

This protocol describes the formation of the this compound derivative from a catecholamine, which first requires the protection of the amine group.

1. N-Protection of the Amine: The amino group of the catecholamine (e.g., dopamine) must be protected prior to acetonide formation to prevent side reactions like the Pictet-Spengler condensation.[2] Common N-protecting groups include Phthaloyl (Phth), Fmoc, or Trifluoroacetyl (TFA).[2]

-

Example with Phthaloyl Group: The specific conditions for N-protection will vary depending on the chosen protecting group. For phthaloylation, the amine is typically reacted with phthalic anhydride or a derivative.

2. Acetonide Formation:

-

Reagents and Materials:

-

N-protected catecholamine

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid (TsOH)

-

Anhydrous benzene or toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reflux apparatus

-

-

Procedure:

-

To a solution of the N-protected catecholamine in anhydrous benzene, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Reflux the mixture under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., triethylamine or sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected, acetonide-protected catecholamine.

-

Purify the product by column chromatography if necessary.

-

Protocol 2: Synthesis of N-Docosahexaenoyldopamine (Illustrative Subsequent Reaction)

This protocol outlines the coupling of an activated fatty acid with the acetonide-protected dopamine.

-

Reagents and Materials:

-

Acetonide-protected N-TFA-dopamine

-

Docosahexaenoic acid (DHA)

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

-

Procedure:

-

Activate the carboxylic acid of DHA by reacting it with DCC and NHS in anhydrous DCM to form the NHS ester.

-

In a separate flask, dissolve the acetonide-protected N-TFA-dopamine in anhydrous DCM and add triethylamine.

-

Add the solution of the activated DHA-NHS ester to the dopamine derivative solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected N-DHA-dopamine.

-

Protocol 3: Deprotection of the Acetonide and N-Protecting Group

This protocol describes the removal of the acetonide and an acid-labile N-protecting group like TFA.

-

Reagents and Materials:

-

Protected N-DHA-dopamine

-

Trifluoroacetic acid (TFA)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve the protected N-DHA-dopamine in a mixture of chloroform and water.

-

Add trifluoroacetic acid to the solution. The concentration of TFA can be varied to control the rate of deprotection.[1]

-

Stir the mixture at room temperature. Monitor the deprotection by TLC or HPLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Purify the final product, N-DHA-dopamine, by chromatography to yield a highly pure compound.[2]

-

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| N-Protection & Acetonide Formation | Dopamine | 1. Phthaloyl protection 2. 2,2-dimethoxypropane, TsOH, reflux | N-Phthaloyl-dopamine acetonide | Not specified | [2] |

| Coupling Reaction | N-TFA-dopamine acetonide, DHA | DCC, NHS, DCM | Acetonide-protected N-DHA-dopamine | 68% (two steps) | [1] |

| Deprotection | Acetonide-protected N-DHA-dopamine | 25% TFA in CHCl₃/H₂O | N-DHA-dopamine | 100% | [1] |

| Acetonide Deprotection Half-life | TFA-dopamine(acetonide) | 80% TFA in DMSO-d₆, 2.5% TIS, 2.5% H₂O | TFA-dopamine | Complete in 1.5 min | [1] |

| Acetonide Deprotection Half-life | TFA-dopamine(acetonide) | 20% TFA in CDCl₃, 2.5% TIS, 0.6% H₂O | TFA-dopamine | 5.8 min | [1] |

Visualizations

Workflow for Pharmaceutical Synthesis using Acetonide Protection

Caption: General workflow for synthesizing catecholamine derivatives.

Logical Relationship of Protection and Deprotection

References

- 1. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]

- 2. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1,3-benzodioxole Derivatives via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,2-dimethyl-1,3-benzodioxole derivatives utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, offering a robust and versatile route to construct carbon-carbon bonds. The this compound scaffold is a valuable pharmacophore found in numerous biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.

Introduction to Suzuki-Miyaura Coupling for this compound Derivatives

The Suzuki-Miyaura coupling reaction is a powerful transition-metal-catalyzed process that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. For the synthesis of this compound derivatives, a halogenated precursor, such as 5-bromo-2,2-dimethyl-1,3-benzodioxole, is coupled with a variety of aryl or heteroaryl boronic acids. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.

Applications in Drug Development

The this compound moiety is recognized as a key structural component in various pharmacologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Notably, certain 1,3-benzodioxole derivatives have been identified as inhibitors of the thioredoxin (Trx) system and cyclooxygenase (COX) enzymes.[1][2] The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and its upregulation is observed in many cancer cells, contributing to drug resistance.[3] Inhibition of thioredoxin reductase (TrxR), a key enzyme in this system, can induce oxidative stress and trigger apoptosis in cancer cells.[3]

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] The ability of this compound derivatives to target these pathways underscores their potential as lead compounds in the development of novel therapeutics.

Data Presentation: Synthesis of 5-Aryl-2,2-dimethyl-1,3-benzodioxole Derivatives

The following table summarizes the yields for the synthesis of various 5-aryl-2,2-dimethyl-1,3-benzodioxole derivatives via Suzuki-Miyaura coupling. The presented data is a compilation of representative yields from various studies to illustrate the efficiency of the reaction with different arylboronic acids.

| Entry | Aryl Boronic Acid Partner | Product | Yield (%) |

| 1 | Phenylboronic acid | 2,2-dimethyl-5-phenyl-1,3-benzodioxole | 95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2,2-dimethyl-1,3-benzodioxole | 92 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2,2-dimethyl-1,3-benzodioxole | 88 |

| 4 | 3-Methylphenylboronic acid | 2,2-dimethyl-5-(m-tolyl)-1,3-benzodioxole | 90 |

| 5 | 2-Thiopheneboronic acid | 2,2-dimethyl-5-(thiophen-2-yl)-1,3-benzodioxole | 85 |

| 6 | 3-Pyridinylboronic acid | 5-(pyridin-3-yl)-2,2-dimethyl-1,3-benzodioxole | 78 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This general procedure can be adapted for the coupling of various aryl- or heteroarylboronic acids with 5-bromo-2,2-dimethyl-1,3-benzodioxole.

Materials:

-

5-Bromo-2,2-dimethyl-1,3-benzodioxole (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-